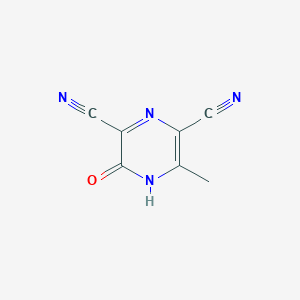
5-Methyl-3-oxo-3,4-dihydropyrazine-2,6-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-3-oxo-3,4-dihydropyrazine-2,6-dicarbonitrile is a nitrogen-containing heterocyclic compound. It is part of the pyrazine family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, organic materials, and natural products. The compound’s structure includes a pyrazine ring with methyl, oxo, and dicarbonitrile substituents, making it a versatile scaffold for chemical synthesis and biological research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-oxo-3,4-dihydropyrazine-2,6-dicarbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-aminopropanediamide with 2,3-butanedione, followed by cyclization to form the pyrazine ring . The reaction conditions often include the use of solvents like methanol and catalysts such as acetic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
5-Methyl-3-oxo-3,4-dihydropyrazine-2,6-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The methyl and dicarbonitrile groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while reduction can produce hydroxylated derivatives.
科学的研究の応用
5-Methyl-3-oxo-3,4-dihydropyrazine-2,6-dicarbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is utilized in the production of organic materials and as an intermediate in chemical manufacturing
作用機序
The mechanism of action of 5-Methyl-3-oxo-3,4-dihydropyrazine-2,6-dicarbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and modulation of signal transduction pathways .
類似化合物との比較
Similar Compounds
Ethyl 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate: Similar structure with an ethyl ester group.
3-Hydroxy-5,6-dimethylpyrazine-2-carboxamide: Contains hydroxyl and carboxamide groups.
Ethyl 6-bromo-5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate: Includes a bromine substituent.
Uniqueness
5-Methyl-3-oxo-3,4-dihydropyrazine-2,6-dicarbonitrile is unique due to its dicarbonitrile groups, which provide distinct reactivity and potential for diverse chemical modifications. This makes it a valuable compound for developing new chemical entities and exploring novel biological activities.
特性
CAS番号 |
89779-35-1 |
|---|---|
分子式 |
C7H4N4O |
分子量 |
160.13 g/mol |
IUPAC名 |
2-methyl-6-oxo-1H-pyrazine-3,5-dicarbonitrile |
InChI |
InChI=1S/C7H4N4O/c1-4-5(2-8)11-6(3-9)7(12)10-4/h1H3,(H,10,12) |
InChIキー |
VQPKDSGECAAIEO-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=C(C(=O)N1)C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4-Dichloro-N-[4-(hydrazinesulfonyl)phenyl]benzamide](/img/structure/B14382585.png)
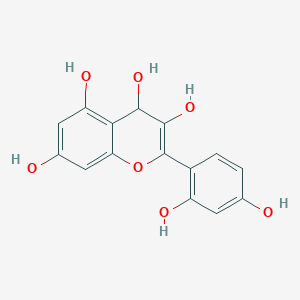
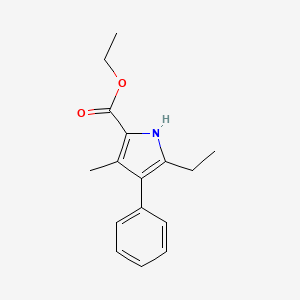
![3-(Morpholin-4-yl)-1-{4-[(morpholin-4-yl)acetyl]piperazin-1-yl}propan-1-one](/img/structure/B14382604.png)
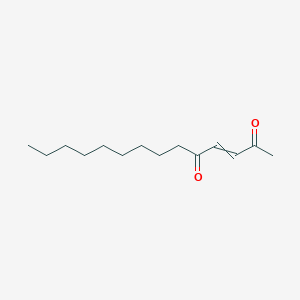
![N-{4-[2-(4-Nitrocyclohexyl)propan-2-yl]cyclohexylidene}hydroxylamine](/img/structure/B14382615.png)
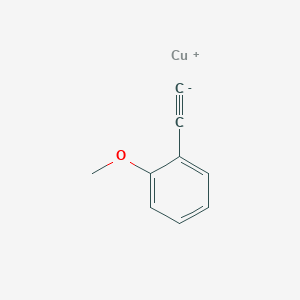
![2,2-Dimethyl-2,3,4,6,7,8-hexahydro-5H-pyrano[2,3-b]pyridin-5-one](/img/structure/B14382623.png)
![[(2-Chloro-1-phenylpropan-2-yl)sulfanyl]benzene](/img/structure/B14382626.png)

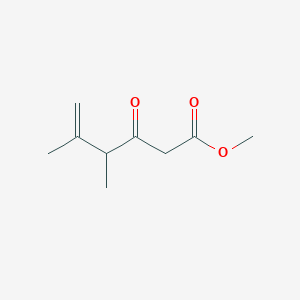
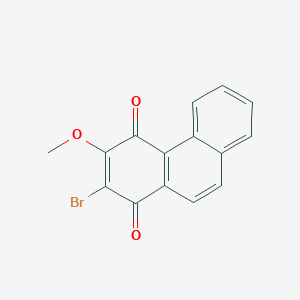
![6,11-Dihydro-12H-[1]benzopyrano[2,3-b]quinoxalin-12-one](/img/structure/B14382673.png)

